molecular formula C6H10N4O B141088 3-(Aminomethyl)-6-methoxypyrazin-2-amine CAS No. 135290-19-6

3-(Aminomethyl)-6-methoxypyrazin-2-amine

Cat. No.: B141088
CAS No.: 135290-19-6
M. Wt: 154.17 g/mol
InChI Key: QGGHWLTVBJLJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-methoxypyrazin-2-amine is a pyrazine derivative featuring a methoxy group at position 6 and an aminomethyl (-CH₂NH₂) substituent at position 3. Pyrazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry and materials science. For example, aminomethyl and methoxy substituents are common in bioactive molecules, influencing electronic properties, solubility, and binding affinity .

Properties

CAS No.

135290-19-6

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-(aminomethyl)-6-methoxypyrazin-2-amine

InChI

InChI=1S/C6H10N4O/c1-11-5-3-9-4(2-7)6(8)10-5/h3H,2,7H2,1H3,(H2,8,10)

InChI Key

QGGHWLTVBJLJPQ-UHFFFAOYSA-N

SMILES

COC1=CN=C(C(=N1)N)CN

Canonical SMILES

COC1=CN=C(C(=N1)N)CN

Synonyms

Pyrazinemethanamine, 3-amino-5-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Aminomethyl)-6-methoxypyrazin-2-amine with key analogs, emphasizing substituent effects, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes References
This compound Not explicitly listed C₆H₁₀N₄O (inferred) ~154.17 (calculated) -NH₂CH₂ (position 3), -OCH₃ (position 6) Hypothetical: Potential bioactive or materials applications
3-Methoxypyrazin-2-amine 4774-10-1 C₅H₇N₃O 125.13 -OCH₃ (position 3), -NH₂ (position 2) Research intermediate; electronic materials
3-Chloro-6-methoxypyrazin-2-amine 5049-61-6 C₅H₆ClN₃O 159.57 -Cl (position 3), -OCH₃ (position 6) Higher reactivity due to Cl; similarity score 0.76 to target
5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine 229 (synthetic procedure) C₁₀H₇BrF₃N₄ 345.09 -Br (position 5), trifluoromethylpyridyl (position 3) Antimalarial candidate; highlights role of halogen/aryl groups
6-Methoxy-5-methylpyridin-3-amine 52090-56-9 C₇H₁₀N₂O 138.17 -OCH₃ (position 6), -CH₃ (position 5) Neurological research (EAAT2 modulation inferred)

Key Research Findings and Implications

Electronic and Structural Properties

  • Substituent Effects: The aminomethyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs like 3-Chloro-6-methoxypyrazin-2-amine . Methoxy groups generally donate electron density, altering aromatic ring reactivity .
  • Biological Activity: Aminopyrazines with bulky substituents (e.g., trifluoromethylpyridyl in ) exhibit antimalarial activity, suggesting that the target compound’s aminomethyl group could be optimized for similar applications .

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